molecular formula C21H26N4O5 B2694032 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 1049374-79-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2694032
CAS No.: 1049374-79-9
M. Wt: 414.462
InChI Key: ZPXPQLMTIRLMTR-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxole moiety, a substituted pyrrole ring, and a morpholine group. The morpholine ring contributes to improved solubility and bioavailability, while the pyrrole group may facilitate interactions with biological targets such as enzymes or receptors. The ethanediamide linker provides structural rigidity, which could optimize binding affinity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-24-6-2-3-16(24)17(25-7-9-28-10-8-25)13-23-21(27)20(26)22-12-15-4-5-18-19(11-15)30-14-29-18/h2-6,11,17H,7-10,12-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXPQLMTIRLMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide may exhibit antidepressant-like effects. Studies have shown that benzodioxole derivatives can modulate serotonin and norepinephrine levels in the brain, which are critical in mood regulation .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Anti-inflammatory Activity

The presence of morpholine and pyrrolidine rings in the structure may contribute to anti-inflammatory properties. Research has indicated that such compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Mental Health Disorders

Given its potential antidepressant effects, this compound could be explored as a treatment for various mental health disorders, including depression and anxiety disorders. The modulation of neurotransmitter systems may offer a new avenue for pharmacotherapy .

Neurological Disorders

The neuroprotective properties suggest applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Further studies could elucidate its efficacy in protecting against neurodegeneration .

Chronic Inflammatory Conditions

Due to its anti-inflammatory activity, the compound may be beneficial in managing chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Clinical trials would be necessary to assess its therapeutic potential and safety profile .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide, we compare it with structurally or functionally related compounds from the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Pharmacological Relevance Synthesis Method (Reference)
Target Compound Benzodioxolyl, pyrrole, morpholine, ethanediamide Hypothetical: Neuro/oncology target (inferred from motifs) Likely carbodiimide-mediated amidation (analogous to )
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidinone, benzamide, phenyl group Antidiabetic (PPAR-γ modulation) Carbodiimide coupling (EDC/HOBt)
(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]butanamide isomers Phenoxyacetamido, tetrahydropyrimidinone, branched alkyl Antiviral or protease inhibition (stereochemistry-dependent) Multi-step peptide coupling
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-...-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide Indole, pyridine, chlorobenzoyl, tert-butyl Kinase inhibition (e.g., JAK/STAT pathway) Sequential amidation and alkylation

Key Observations:

Structural Complexity : The target compound combines heterocyclic diversity (benzodioxole, pyrrole, morpholine), surpassing simpler amides like those in but aligning with multi-functional designs in and .

Pharmacological Potential: Unlike the thiazolidinone derivatives in , which target metabolic pathways, the target compound’s benzodioxolyl and pyrrole groups suggest CNS activity (e.g., serotonin receptor modulation). Morpholine’s role in solubility may enhance pharmacokinetics compared to less polar analogs.

Synthetic Challenges : The ethanediamide linkage likely requires precise stoichiometry and coupling agents (e.g., EDC/HOBt as in ), while stereochemical control for morpholine-pyrrole substitution demands rigorous optimization.

Limitations in Current Evidence:

  • No direct pharmacological or crystallographic data for the target compound are available in the provided sources. Structural inferences are drawn from motifs in , and .
  • SHELX-based crystallography () is widely used for small-molecule characterization, but its applicability here remains speculative without experimental confirmation.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a benzodioxole moiety , a pyrrole ring , and a morpholine group , which contribute to its unique pharmacological properties. The structural formula can be summarized as follows:

ComponentDescription
BenzodioxoleEnhances pharmacological properties
Pyrrole RingImproves interaction with biological targets
Morpholine GroupAffects solubility and bioavailability

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Ring : Achieved through cyclization of catechol with formaldehyde.
  • Attachment of the Pyrrole and Morpholine Groups : This can be accomplished through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained via the reaction of intermediates under controlled conditions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing benzodioxole and pyrrole rings have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymes : Compounds have been identified that inhibit key enzymes involved in cancer progression, including dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR) .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced cell proliferation .

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties, particularly against bacterial strains. The presence of the pyrrole ring enhances the interaction with bacterial cell membranes, leading to increased efficacy .

The proposed mechanism of action for this compound involves:

  • Target Binding : The compound likely binds to specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
  • Multi-target Effects : Due to its complex structure, it may interact with multiple biological targets, providing a broad spectrum of activity.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study reported that derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
    Compound NameIC50 (µM)Cancer Type
    Compound A0.3Acute biphenotypic leukemia
    Compound B0.5BRAF mutant melanoma
  • Antimicrobial Studies : Research has shown that similar compounds possess significant antibacterial activity against resistant strains.
    Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strain
    Compound C0.25 µg/mLE. coli
    Compound D0.15 µg/mLS. aureus

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